N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-Methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The structure includes a 2-methyl substituent on the thiazole ring and a 3-methoxyphenyl group attached via a carboxamide linkage at position 4.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-8-18-14(20)12(7-16-15(18)22-9)13(19)17-10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOINKNPIFJEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of thiazolopyrimidine derivatives often employs green chemistry principles, such as atom economy and environmental safety. Multicomponent sonochemical reactions are favored due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo[3,2-a]pyrimidine core undergoes oxidation at the sulfur atom or pyrimidine ring. Common reagents include:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Potassium permanganate | Acidic (H₂SO₄) | Sulfoxide or sulfone derivatives | |
| Hydrogen peroxide | Room temperature | Oxo-thiazolopyrimidine intermediates |
Oxidation typically increases electrophilicity, enhancing interactions with biological targets like enzymes.
Reduction Reactions
The carboxamide and ketone groups are susceptible to reduction:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–25°C | Secondary alcohol derivatives | |
| Lithium aluminum hydride | Dry ether, reflux | Amine or reduced pyrimidine analogs |
Selective reduction of the 5-oxo group to a hydroxyl has been achieved using NaBH₄, preserving the carboxamide functionality.
Substitution Reactions
Electrophilic substitution occurs at the thiazole ring’s C-2 position, while nucleophilic substitution targets the methoxyphenyl group:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Halogenation | Cl₂/Br₂ with FeCl₃ catalyst | 2-Halo-thiazolopyrimidine derivatives | |
| Methoxy displacement | HBr/AcOH, reflux | Hydroxyphenyl analogs |
Methoxy group demethylation under acidic conditions yields phenolic derivatives with enhanced solubility.
Hydrolysis Reactions
The carboxamide group hydrolyzes under extreme pH:
| Conditions | Product | Source |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | |
| NaOH (aq), 80°C | Sodium carboxylate salt |
Hydrolysis kinetics depend on steric hindrance from the 3-methoxyphenyl group.
Sulfonation and Cyclization
Concentrated H₂SO₄ induces sulfonation or ring expansion:
| Conditions | Product | Source |
|---|---|---|
| H₂SO₄, 20°C, 72 hr | Para-sulfonated phenyl derivatives | |
| H₂SO₄, 80°C, 24 hr | Thienopyrimidine fused analogs |
Sulfonation regioselectivity is influenced by electronic effects of the methoxy group .
Key Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates at the thiazole sulfur.
-
Reduction : NaBH₄ selectively targets the ketone without affecting the carboxamide.
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Substitution : FeCl₃ catalyzes halogenation through electrophilic aromatic substitution.
This compound’s reactivity profile supports its utility in synthesizing bioactive analogs for antimicrobial and anticancer research .
Scientific Research Applications
N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosinase.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . In anticancer applications, it disrupts cellular processes by interacting with topoisomerase II, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily through variations in substituents on the pyrimidine ring, thiazole moiety, and the aryl/alkyl groups attached via the carboxamide. Below is a comparative analysis of key analogs:
Structural Variations and Physicochemical Properties
Notes:
- *logP values are estimated based on structural analogs.
- The 3-methoxyphenyl group in the target compound likely enhances π-π stacking interactions compared to 4-methoxy derivatives .
- Methyl substituents on the thiazole ring (e.g., 2-methyl vs. 7-methyl) influence steric effects and conformational flexibility .
Biological Activity
N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused to a pyrimidine structure, along with a methoxyphenyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of 301.35 g/mol. The unique structural features contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds within the thiazolopyrimidine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolopyrimidine can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of key enzymes necessary for microbial survival.
Anticancer Activity
Several investigations have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances its cytotoxic effects by increasing lipophilicity and facilitating cellular uptake.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiazolopyrimidine derivatives, including this compound. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Case Study 2: Anticancer Mechanism
In another study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations above 50 µM. Flow cytometry analyses revealed that treated cells exhibited increased levels of annexin V staining, indicating apoptosis. The study concluded that the compound's mechanism likely involves mitochondrial dysfunction leading to caspase activation.
Research Findings
- Synthesis and Modification : The synthesis typically involves multi-component reactions using isopropyl alcohol under ultrasonic activation, which enhances yield and purity. Modifications to the methoxy group have been shown to affect biological activity significantly.
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications on the thiazole or pyrimidine rings can enhance or diminish biological activities. For instance, substituents at specific positions on the aromatic rings can alter potency against cancer cells.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with moderate bioavailability. Further studies are needed to explore metabolic pathways and potential toxicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodology : A typical approach involves cyclocondensation reactions using precursors such as 5-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine carboxylic acid esters. For example, refluxing with substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, yields fused thiazolopyrimidine scaffolds . Purification often involves recrystallization from ethyl acetate/ethanol mixtures.
Q. How is the structural conformation of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (e.g., C–C ≈ 1.50 Å), bond angles (e.g., C–S–C ≈ 92°), and torsional deviations (e.g., pyrimidine ring puckering up to 0.224 Å). Intermolecular interactions like C–H···O hydrogen bonds can stabilize crystal packing .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), methyl (-CH₃), and aromatic proton environments.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–O–C of methoxy groups) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., m/z ~450 for C₂₄H₂₀N₃O₄S).
Advanced Research Questions
Q. How does the 3-methoxyphenyl substituent influence the compound’s electronic and steric properties?
- Methodology : Computational studies (DFT) can map electron density distribution. The methoxy group acts as an electron donor via resonance, increasing electron density on the phenyl ring. Steric effects from the substituent may alter dihedral angles (e.g., ~80° between thiazolopyrimidine and phenyl rings), impacting intermolecular interactions .
Q. What strategies resolve contradictions in crystallographic data for related thiazolopyrimidines?
- Methodology : Compare multiple datasets (e.g., vs. 9). Discrepancies in bond lengths or angles may arise from solvent inclusion (e.g., DMF in ) or temperature-dependent lattice distortions. Refinement using software like SHELXL with high data-to-parameter ratios (>15:1) improves accuracy .
Q. How can intermolecular interactions guide the design of co-crystals or polymorphs?
- Methodology : Analyze hydrogen-bonding motifs (e.g., bifurcated C–H···O bonds in ) and π-π stacking distances (~3.5–4.0 Å). Co-crystallization with carboxylic acids (e.g., 4-carboxybenzaldehyde derivatives) can enhance solubility or stability .
Q. What in silico approaches predict the compound’s pharmacokinetic or bioactivity profiles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
